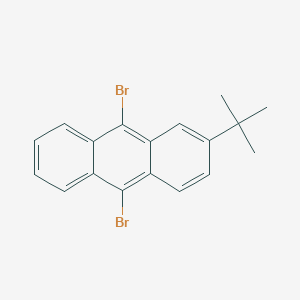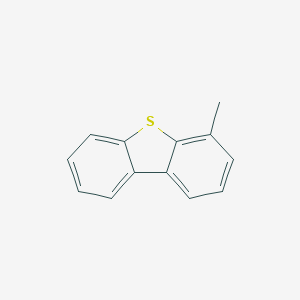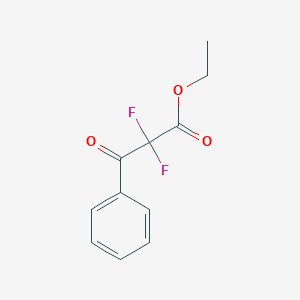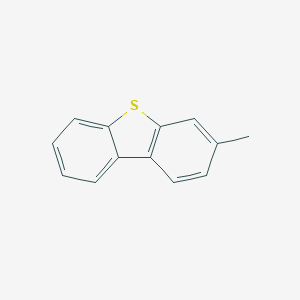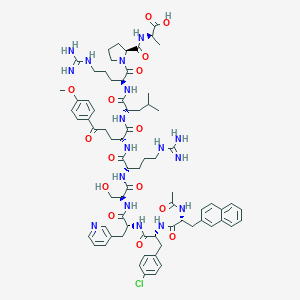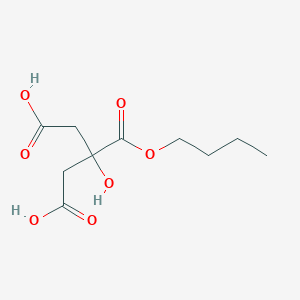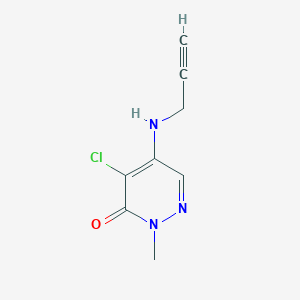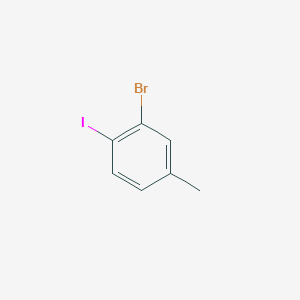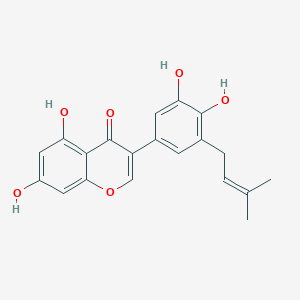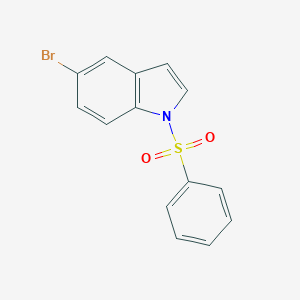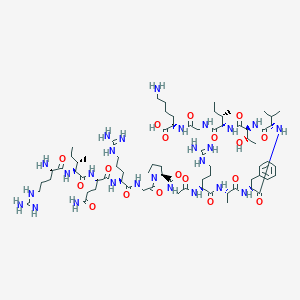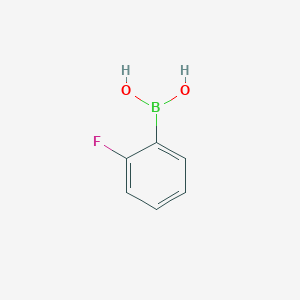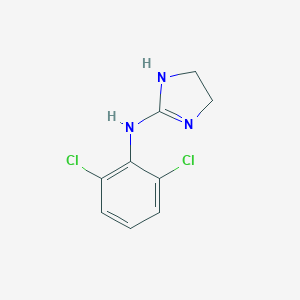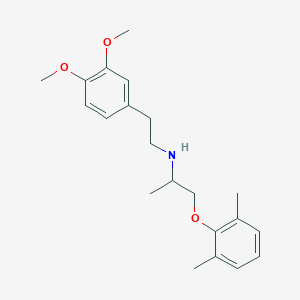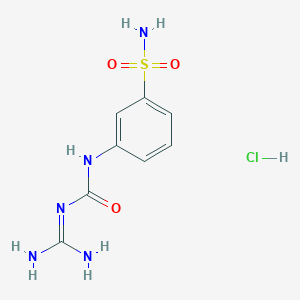
1-Amidino-3-(3-sulfamoylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amidino-3-(3-sulfamoylphenyl)urea, also known as SAHA or Vorinostat, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. SAHA belongs to the class of histone deacetylase inhibitors (HDACi), which are known to regulate gene expression and play a critical role in various cellular processes.
Mécanisme D'action
1-Amidino-3-(3-sulfamoylphenyl)urea exerts its effects by inhibiting HDAC enzymes, which remove acetyl groups from histone proteins and other non-histone proteins, leading to altered gene expression. By inhibiting HDAC enzymes, 1-Amidino-3-(3-sulfamoylphenyl)urea leads to an accumulation of acetylated histones and other proteins, resulting in altered gene expression patterns. This altered gene expression can lead to cell cycle arrest, apoptosis, and differentiation in cancer cells, as well as activation of latent HIV virus and enhanced cognitive function.
Effets Biochimiques Et Physiologiques
1-Amidino-3-(3-sulfamoylphenyl)urea has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, activate latent HIV virus, and enhance cognitive function in neurodegenerative disorders. 1-Amidino-3-(3-sulfamoylphenyl)urea also has immunomodulatory effects, which make it a potential candidate for the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-Amidino-3-(3-sulfamoylphenyl)urea has several advantages for lab experiments, including its high yield and purity in synthesis, its ability to inhibit HDAC enzymes, and its potential therapeutic applications in various diseases. However, 1-Amidino-3-(3-sulfamoylphenyl)urea also has some limitations, including its potential toxicity and off-target effects, which should be carefully evaluated in preclinical and clinical studies.
Orientations Futures
For 1-Amidino-3-(3-sulfamoylphenyl)urea research include the development of more potent and selective HDAC inhibitors, the identification of biomarkers for patient selection and monitoring, and the expansion of 1-Amidino-3-(3-sulfamoylphenyl)urea research to other diseases.
Méthodes De Synthèse
The synthesis of 1-Amidino-3-(3-sulfamoylphenyl)urea involves the condensation of 3-aminophenylsulfonamide with cyanic acid, followed by the reaction of the resulting intermediate with 3-isocyanatobenzoyl chloride. 1-Amidino-3-(3-sulfamoylphenyl)urea can be synthesized in a few steps with high yield and purity, making it an attractive compound for research purposes.
Applications De Recherche Scientifique
1-Amidino-3-(3-sulfamoylphenyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, HIV, and neurodegenerative disorders. 1-Amidino-3-(3-sulfamoylphenyl)urea has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It also has immunomodulatory effects, which make it a potential candidate for the treatment of autoimmune diseases. In HIV, 1-Amidino-3-(3-sulfamoylphenyl)urea has been shown to activate latent virus and sensitize infected cells to antiretroviral therapy. In neurodegenerative disorders, 1-Amidino-3-(3-sulfamoylphenyl)urea has been shown to enhance memory and cognitive function.
Propriétés
Numéro CAS |
121325-65-3 |
|---|---|
Nom du produit |
1-Amidino-3-(3-sulfamoylphenyl)urea |
Formule moléculaire |
C8H12ClN5O3S |
Poids moléculaire |
293.73 g/mol |
Nom IUPAC |
1-(diaminomethylidene)-3-(3-sulfamoylphenyl)urea;hydrochloride |
InChI |
InChI=1S/C8H11N5O3S.ClH/c9-7(10)13-8(14)12-5-2-1-3-6(4-5)17(11,15)16;/h1-4H,(H2,11,15,16)(H5,9,10,12,13,14);1H |
Clé InChI |
WBKCQAKSCJPDNU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)N=C(N)N.Cl |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)N=C(N)N.Cl |
Synonymes |
1-(diaminomethylene)-3-(3-sulfamoylphenyl)uronium chloride 1-amidino-3-(3-sulfamoylphenyl)urea ASPU |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



